PF 4693627

Description

Overview of Eicosanoid Pathways and Prostaglandin (B15479496) Synthesis

Eicosanoid biosynthesis is initiated by the release of AA from membrane phospholipids, primarily catalyzed by phospholipase A2 enzymes. nih.govmetwarebio.comqiagen.com AA then enters different enzymatic pathways, including the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway, leading to the formation of various eicosanoids such as prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.govmicrobenotes.commetwarebio.comqiagen.com

In the COX pathway, AA is converted into prostaglandin G2 (PGG2) and subsequently to prostaglandin H2 (PGH2) by cyclooxygenase enzymes, also known as prostaglandin-endoperoxide synthases. metwarebio.comqiagen.com There are two main isoforms of COX: COX-1 and COX-2. COX-1 is generally constitutively expressed in most tissues and is involved in maintaining normal physiological functions, including gastric cytoprotection and platelet aggregation. microbenotes.commetwarebio.com In contrast, COX-2 is largely inducible and its expression is significantly upregulated during inflammation and in response to pro-inflammatory stimuli. nih.govmetwarebio.comnih.gov COX-2 is considered the primary enzyme responsible for the increased production of prostanoids in inflammatory and pathological conditions. metwarebio.com

Following the action of COX enzymes, PGH2 is further metabolized by specific terminal prostaglandin synthases to yield different prostanoids. researchgate.netscispace.com For the synthesis of prostaglandin E2 (PGE2), PGH2 is isomerized by prostaglandin E synthases (PGES). researchgate.netscispace.com Three main isoforms of PGES have been identified: microsomal prostaglandin E synthase-1 (mPGES-1), microsomal prostaglandin E synthase-2 (mPGES-2), and cytosolic PGES (cPGES). jst.go.jpresearchgate.netscispace.comjst.go.jp

mPGES-1 is a membrane-bound enzyme that is markedly induced by pro-inflammatory stimuli and is functionally coupled with COX-2, particularly in inflammatory settings. researchgate.netscispace.comjst.go.jp This inducible nature and preferential coupling with COX-2 highlight mPGES-1's crucial role in the de novo synthesis of PGE2 during inflammation. researchgate.netscispace.com mPGES-2 is also a membrane-bound enzyme, but its expression is generally constitutive and it can be coupled with both COX-1 and COX-2. jst.go.jpresearchgate.netscispace.com cPGES is a cytosolic enzyme that is constitutively expressed and primarily functionally linked to COX-1. researchgate.netscispace.com

Arachidonic Acid Metabolism and Cyclooxygenase (COX) Isozymes (COX-1, COX-2)

Role of Prostaglandin E2 (PGE2) in Biological and Pathological Processes

PGE2 is one of the most abundant and biologically active prostaglandins, mediating a wide array of physiological and pathological responses by binding to four G protein-coupled receptors: EP1, EP2, EP3, and EP4. wikipedia.orgnih.govbio-rad.com

PGE2 is a key mediator of inflammation and pain. wikipedia.orgnih.govnih.govbio-rad.com It contributes to the cardinal signs of inflammation, including redness, swelling, and pain, by increasing vascular permeability, promoting leukocyte infiltration, and sensitizing nociceptors. wikipedia.orgbio-rad.com In the context of pain, PGE2 acting on EP1 and EP4 receptors is involved in inflammatory nociception and can modulate synaptic transmission in the spinal cord dorsal horn, contributing to pain sensitization. nih.govbio-rad.com

Beyond inflammation and pain, PGE2 is implicated in various other pathophysiological conditions, including cancer and angiogenesis. nih.govnih.govfrontiersin.orgmdpi.commedsci.org In cancer, elevated levels of PGE2 and the enzymes involved in its synthesis (COX-2 and mPGES-1) are frequently observed in various tumor types. nih.govfrontiersin.orgmdpi.com PGE2 can promote tumor growth, survival, invasion, metastasis, and suppress anti-tumor immunity. nih.govmdpi.com It also plays a significant role in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govnih.govfrontiersin.orgmdpi.com PGE2 can promote angiogenesis both indirectly by inducing the production of proangiogenic factors like VEGF and FGF2 by cancer cells, and potentially directly by acting on endothelial cells. nih.govnih.gov

PGE2 as a Mediator in Inflammation and Pain

Rationale for mPGES-1 Inhibition as a Selective Anti-Inflammatory Strategy

Given the central role of PGE2 in driving inflammation, pain, and other pathological processes, inhibiting its synthesis presents a therapeutic strategy. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors target the upstream COX enzymes, reducing the production of multiple prostanoids. nih.govnih.govuky.edu While effective, this can lead to undesirable side effects due to the inhibition of COX-mediated synthesis of protective prostanoids (e.g., prostacyclin, PGI2, which is cardioprotective, and prostaglandins involved in gastric mucosal integrity). jst.go.jpnih.govuky.edu

Targeting mPGES-1 offers a potentially more selective approach. jst.go.jpjst.go.jposti.govuky.edunih.gov As mPGES-1 is primarily induced during inflammation and preferentially coupled with COX-2, its selective inhibition is expected to primarily reduce the inflammation-driven production of PGE2 while sparing the synthesis of other homeostatic prostanoids catalyzed by COX-1 and potentially mPGES-2 and cPGES. jst.go.jpresearchgate.netscispace.comjst.go.jpuky.edu This selectivity could potentially lead to a better safety profile compared to non-selective or even COX-2 selective NSAIDs, particularly regarding gastrointestinal and cardiovascular side effects. jst.go.jposti.govuky.edunih.gov

Structure

3D Structure

Properties

IUPAC Name |

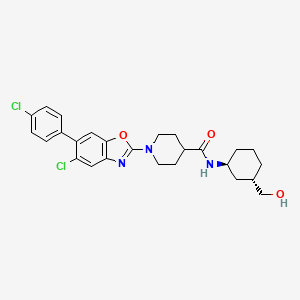

1-[5-chloro-6-(4-chlorophenyl)-1,3-benzoxazol-2-yl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29Cl2N3O3/c27-19-6-4-17(5-7-19)21-13-24-23(14-22(21)28)30-26(34-24)31-10-8-18(9-11-31)25(33)29-20-3-1-2-16(12-20)15-32/h4-7,13-14,16,18,20,32H,1-3,8-12,15H2,(H,29,33)/t16-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDNPVKDQXLYHO-JXFKEZNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)NC(=O)C2CCN(CC2)C3=NC4=C(O3)C=C(C(=C4)Cl)C5=CC=C(C=C5)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Structural Elucidation of Pf 4693627

Origin and Development History

The development of PF-4693627 originated from research efforts aimed at identifying potent and selective inhibitors of mPGES-1. nih.govresearchgate.net Inhibition of mPGES-1 is considered a promising therapeutic strategy for inflammatory conditions, potentially offering advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors by specifically regulating PGE₂ production without affecting the synthesis of other important prostaglandins (B1171923) and thromboxane (B8750289). blogspot.comacs.org Pfizer is identified as the originator and developer of PF-4693627. blogspot.com The compound was advanced to clinical studies based on its favorable in vitro and in vivo pharmacological profile, pharmacokinetic properties, and ease of synthesis. nih.govresearchgate.netpatsnap.com

Chemical Class and Core Scaffold (Benzoxazole Piperidinecarboxamides)

Chemically, PF-4693627 belongs to the benzoxazole (B165842) family of compounds. blogspot.com Its core scaffold is described as a benzoxazole piperidinecarboxamide. nih.govresearchgate.netresearchgate.net The structure of PF-4693627 is specifically defined as 1-(5-chloro-6-(4-chlorophenyl)benzo[d]oxazol-2-yl)-N-((1S,3S)-3-(hydroxymethyl)cyclohexyl)piperidine-4-carboxamide. blogspot.com Benzoxazole itself is an aromatic organic compound featuring a benzene-fused oxazole (B20620) ring structure. wikipedia.org Benzoxazole derivatives are of interest in medicinal chemistry due to their presence in various bioactive structures. wikipedia.org

Lead Identification and Optimization Strategies

The discovery of PF-4693627 involved the identification and optimization of lead compounds. nih.govresearchgate.netslideshare.net Lead identification in drug discovery aims to find initial compounds exhibiting desired biological activity against a target. slideshare.netdanaher.com These "hit" compounds are then subjected to optimization to improve their pharmacological properties. slideshare.netdanaher.com In the case of PF-4693627, the process involved structure-activity relationship (SAR) and lead optimization studies starting from a benzoxazole hit. researchgate.netplos.org Optimization strategies focus on enhancing characteristics such as target selectivity, biological activity, and potency. danaher.com Computational methods, including molecular docking and virtual screening, are often employed in lead identification and optimization. danaher.comnih.govresearchgate.net

Molecular Pharmacology and Mechanism of Action of Pf 4693627

Target Engagement and Enzyme Inhibition

The primary molecular target of PF-4693627 is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in the production of prostaglandin E2 (PGE2). PGE2 is a pro-inflammatory mediator synthesized from prostaglandin H2 (PGH2) through the action of PGE synthases. e-century.us While cyclooxygenases (COX-1 and COX-2) catalyze the initial steps in converting arachidonic acid to PGH2, mPGES-1 is the terminal enzyme responsible for the inducible production of PGE2, particularly in inflammatory states. e-century.usnih.govdoi.org Selective inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. e-century.usdoi.org

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1) Enzymatic Activity

PF-4693627 has demonstrated potent inhibitory activity against mPGES-1. Research indicates that PF-4693627 functions as a selective inhibitor of this enzyme. axonmedchem.comglpbio.combiocat.com By inhibiting mPGES-1, PF-4693627 reduces the conversion of PGH2 to PGE2, thereby lowering the levels of this key pro-inflammatory prostaglandin. This mechanism is distinct from that of COX inhibitors, which act earlier in the pathway. e-century.usnih.gov Studies have shown that PF-4693627 can inhibit PGE2 production in various experimental settings, including cell-free enzyme assays, cell-based assays, and in vivo models. axonmedchem.comglpbio.comnih.gov

Kinetic Characterization of mPGES-1 Inhibition (e.g., IC50 values)

The inhibitory potency of PF-4693627 against mPGES-1 has been characterized by its half-maximal inhibitory concentration (IC50) values in different assay systems. In enzyme assays, PF-4693627 has been reported to have an IC50 value of 3 nM, indicating high potency at the enzymatic level. axonmedchem.comglpbio.combiocat.comnih.govresearchgate.net In cell-based assays, such as in HWB-1483 cells and human fetal fibroblasts, the IC50 values were reported as 180 nM and 6 nM, respectively. glpbio.combiocompare.com Furthermore, PF-4693627 demonstrated activity in inhibiting lipopolysaccharide (LPS)-stimulated PGE2 synthesis in human whole blood, with an IC50 of 109 nM. glpbio.combiocompare.com These values highlight the compound's ability to inhibit mPGES-1 activity in more complex biological environments.

| Assay Type | IC50 Value (nM) | Reference |

|---|---|---|

| mPGES-1 Enzyme Assay | 3 | axonmedchem.comglpbio.combiocat.comresearchgate.net |

| HWB-1483 cells | 180 | biocompare.com |

| Human Fetal Fibroblasts | 6 | glpbio.combiocompare.com |

| Human Whole Blood (LPS-stimulated) | 109 | glpbio.combiocompare.com |

Selectivity Profile Against Other Prostanoid Synthases and Enzymes

A crucial aspect of PF-4693627's pharmacological profile is its selectivity, particularly against other enzymes in the arachidonic acid pathway. High selectivity for mPGES-1 over other related enzymes is desirable to minimize off-target effects and potential side effects associated with the inhibition of those enzymes.

Selectivity over mPGES-2 and cPGES

While specific quantitative selectivity data (e.g., selectivity ratios) for PF-4693627 against mPGES-2 and cytosolic PGES (cPGES) were not explicitly detailed for this compound in the provided search results, studies on related mPGES-1 inhibitors have shown favorable selectivity profiles over these constitutively expressed PGE synthases. doi.orgpatsnap.com The inducible nature of mPGES-1, in contrast to the constitutive expression of mPGES-2 and cPGES, makes it a more attractive target for selectively inhibiting inflammation-driven PGE2 production. e-century.us

Selectivity over COX-1 and COX-2

PF-4693627 has demonstrated selectivity over cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). axonmedchem.comresearchgate.netprobechem.com Unlike traditional NSAIDs and selective COX-2 inhibitors (coxibs) that target these enzymes upstream in the prostaglandin synthesis pathway, PF-4693627's action on mPGES-1 is downstream of COX activity. e-century.usnih.gov Studies have indicated that PF-4693627 shows no significant inhibitory effects on COX-1 and COX-2 at concentrations where it potently inhibits mPGES-1. e-century.usnih.gov For instance, in fetal fibroblasts, the IC50 for COX-2 was reported as >10 µM, significantly higher than its IC50 for mPGES-1. glpbio.combioscience.co.uk This selectivity is important as it suggests a reduced potential for gastrointestinal and cardiovascular side effects typically associated with COX inhibition. e-century.usresearchgate.net

Selectivity over TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX

PF-4693627 has also been evaluated for its selectivity against other enzymes involved in the metabolism of arachidonic acid and other lipids, including thromboxane (B8750289) synthase (TXAS), prostaglandin D synthase (PGDS), 5-lipoxygenase (5-LOX), 15-lipoxygenase (15-LOX), and 12-lipoxygenase (12-LOX). Research indicates that PF-4693627 is selective against these enzymes. axonmedchem.comglpbio.comresearchgate.netprobechem.com In HWB-1483 cells, PF-4693627 showed IC50 values greater than 50 µM for PGDS, TXAS, and 5-LOX, demonstrating a substantial difference in potency compared to its effect on mPGES-1. glpbio.com This broad selectivity profile against multiple enzymes in the eicosanoid pathway underscores PF-4693627's targeted action on mPGES-1.

| Enzyme Target | PF-4693627 Activity / Selectivity Finding | Reference |

|---|---|---|

| mPGES-1 | Potent inhibitor (IC50 in nM range) | axonmedchem.comglpbio.combiocat.comresearchgate.net |

| mPGES-2 | Favorable selectivity over | doi.orgpatsnap.com |

| cPGES | Favorable selectivity over | doi.orgpatsnap.com |

| COX-1 | Selective against | axonmedchem.comresearchgate.netprobechem.com |

| COX-2 | Selective against (>10 µM in fetal fibroblasts) | axonmedchem.comglpbio.comresearchgate.netprobechem.combioscience.co.uk |

| TXAS | Selective against (>50 µM in HWB-1483 cells) | axonmedchem.comglpbio.comresearchgate.netprobechem.com |

| PGDS | Selective against (>50 µM in HWB-1483 cells) | axonmedchem.comglpbio.comresearchgate.netprobechem.com |

| 5-LOX | Selective against (>50 µM in HWB-1483 cells) | axonmedchem.comglpbio.comresearchgate.netprobechem.com |

| 15-LOX | Selective against | axonmedchem.comresearchgate.netprobechem.com |

| 12-LOX | Selective against | axonmedchem.comresearchgate.netprobechem.com |

Modulation of Prostaglandin E2 (PGE2) Production Pathways

PF-4693627's primary effect on prostanoid production pathways is the modulation of PGE2 synthesis through the inhibition of mPGES-1. researchgate.netglpbio.comchemsrc.com This selective inhibition aims to reduce the levels of the pro-inflammatory mediator PGE2 without significantly impacting the production of other prostanoids that have important physiological functions. researchgate.netnih.gov

Impact on PGE2 Synthesis in Cell-Based Assays (e.g., LPS-stimulated Human Whole Blood, HWB-1483 cells, human fetal fibroblasts)

Studies using various cell-based assay systems have demonstrated the inhibitory effect of PF-4693627 on PGE2 synthesis. In lipopolysaccharide (LPS)-stimulated human whole blood (HWB) assays, which mimic an inflammatory environment, PF-4693627 has shown high activity in inhibiting PGE2 synthesis with an IC50 value of 109 nM. glpbio.comchemsrc.combiocompare.comvulcanchem.combioscience.co.uk

Furthermore, investigations in specific cell lines have provided more detailed insights into its potency against mPGES-1-mediated PGE2 production. In HWB-1483 cells, PF-4693627 inhibited mPGES-1 with an IC50 of 180 nM. chemsrc.combiocompare.commedchemexpress.com In human fetal fibroblasts, the compound demonstrated even higher potency against mPGES-1, with an IC50 of 6 nM. chemsrc.combiocompare.commedchemexpress.com These results indicate that PF-4693627 effectively inhibits PGE2 production in relevant human cell systems, supporting its role as an mPGES-1 inhibitor.

| Cell-Based Assay | Target Enzyme/Process | IC50 (nM) | Citation |

| LPS-stimulated Human Whole Blood | PGE2 synthesis | 109 | glpbio.comchemsrc.combiocompare.comvulcanchem.combioscience.co.uk |

| HWB-1483 cells | mPGES-1 inhibition | 180 | chemsrc.combiocompare.commedchemexpress.com |

| Human fetal fibroblasts | mPGES-1 inhibition | 6 | chemsrc.combiocompare.commedchemexpress.com |

Differential Effects on Other Prostanoids (e.g., PGI2, PGF2α, Thromboxane)

A key aspect of PF-4693627's selectivity lies in its differential effects on the synthesis of prostanoids other than PGE2. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX enzymes and thus affect the production of multiple prostanoids, selective mPGES-1 inhibitors like PF-4693627 are designed to specifically reduce PGE2 biosynthesis while sparing other physiologically important prostanoids such as prostacyclin (PGI2) and thromboxane A2 (TXA2). researchgate.netcore.ac.uknih.gov

Studies have verified that PF-4693627 is selective against relevant human enzymes involved in the synthesis of other prostanoids, including thromboxane synthase (TXAS), prostaglandin D synthase (PGDS), and cyclooxygenase-2 (COX-2) in human fetal fibroblasts. researchgate.netglpbio.come-century.usnih.gov In HWB-1483 cells, PF-4693627 showed selectivity over PGDS, TXAS, and 5-LO, with IC50 values greater than 50 μM. glpbio.com In human fetal fibroblasts, its IC50 against COX-2 was reported as >10 μM. glpbio.comvulcanchem.combioscience.co.uk

While direct quantitative data on the impact of PF-4693627 on the production levels of PGI2 (measured as its stable metabolite 6-keto-PGF1α), PGF2α, and Thromboxane (measured as its stable metabolite TXB2) in the specified cell-based assays are not extensively detailed in the provided snippets, the reported selectivity against the synthases for these prostanoids (TXAS, PGDS, COX-2) in these cell systems strongly suggests that PF-4693627 has minimal inhibitory effects on their production pathways compared to its potent inhibition of PGE2 synthesis via mPGES-1. researchgate.netglpbio.come-century.usnih.gov This differential effect is a crucial characteristic that distinguishes selective mPGES-1 inhibitors from broader cyclooxygenase inhibitors.

| Enzyme/Target in Cell Assays | Selectivity vs. mPGES-1 Inhibition | IC50 (µM) | Citation |

| PGDS (HWB-1483 cells) | Selective | >50 | glpbio.com |

| TXAS (HWB-1483 cells) | Selective | >50 | glpbio.com |

| 5-LO (HWB-1483 cells) | Selective | >50 | glpbio.com |

| COX-2 (human fetal fibroblasts) | Selective | >10 | glpbio.comvulcanchem.combioscience.co.uk |

In Vitro Efficacy Studies

In vitro studies were conducted to assess the direct inhibitory effect of PF-4693627 on the mPGES-1 enzyme and its impact on PGE2 synthesis in different cell types.

Cellular Assays for PGE2 Inhibition (e.g., A549 cells, HWB-1483 cells, human fetal fibroblasts)

PF-4693627 has demonstrated potent inhibition of mPGES-1 activity in cell-based assays. In lipopolysaccharide (LPS)-stimulated human whole blood (HWB) cells, PF-4693627 inhibited the synthesis of PGE2 with an IC50 value of 109 nM. nih.govresearchgate.netmed-life.cnresearchgate.net

Studies using specific cell lines further characterized the compound's activity against mPGES-1. In HWB-1483 cells, PF-4693627 showed an IC50 of 180 nM for inhibiting mPGES-1. nih.govresearchgate.netmed-life.cnresearchgate.net In human fetal fibroblasts, the compound exhibited even greater potency against mPGES-1, with an IC50 of 6 nM. nih.govresearchgate.netmed-life.cnresearchgate.net While A549 cells are commonly used in mPGES-1 and PGE2 research, the provided information does not include a specific IC50 value for PF-4693627 in A549 cells. However, related research on mPGES-1 inhibitors often utilizes A549 cells stimulated with IL-1β to assess PGE2 inhibition.

The in vitro inhibitory activity of PF-4693627 across these diverse cellular systems is summarized in the table below:

| Cell Type | Assay | Target | IC50 (nM) | Citation |

| Human Whole Blood (HWB) | LPS-stimulated PGE2 synthesis | mPGES-1 | 109 | nih.govresearchgate.netmed-life.cnresearchgate.net |

| HWB-1483 cells | mPGES-1 inhibition | mPGES-1 | 180 | nih.govresearchgate.netmed-life.cnresearchgate.net |

| Human fetal fibroblasts | mPGES-1 inhibition | mPGES-1 | 6 | nih.govresearchgate.netmed-life.cnresearchgate.net |

Assessment of Target Selectivity in Cellular Systems

A crucial aspect of preclinical evaluation is determining the selectivity of a compound for its intended target. PF-4693627 has been evaluated for its selectivity against various enzymes involved in prostaglandin and lipid mediator pathways in cellular systems, including HWB-1483 cells and human fetal fibroblasts. vulcanchem.comresearchgate.netmed-life.cnresearchgate.net

PF-4693627 demonstrated selectivity for mPGES-1 over several other relevant human enzymes. In HWB-1483 cells, it showed IC50 values greater than 50 μM for prostaglandin D synthase (PGDS), thromboxane A synthase (TXAS), and 5-lipoxygenase (5-LO). researchgate.netmed-life.cnresearchgate.net In human fetal fibroblasts, the compound exhibited an IC50 greater than 10 μM for cyclooxygenase-2 (COX-2). researchgate.netmed-life.cnresearchgate.net Selectivity against 15-LOX and 12-LOX was also verified in HWB-1483 and human fetal fibroblast assays. vulcanchem.com This profile indicates that PF-4693627 is a selective inhibitor of mPGES-1 with limited activity against other enzymes in these pathways at concentrations significantly higher than its mPGES-1 IC50.

In Vivo Efficacy in Animal Models of Inflammation

Beyond in vitro activity, the preclinical evaluation of PF-4693627 included assessing its efficacy in relevant animal models of inflammation to understand its effects in a more complex biological setting.

Carrageenan-Induced Air Pouch Model in Guinea Pigs

The carrageenan-induced air pouch model in guinea pigs is a widely used model for evaluating the anti-inflammatory potential of compounds by measuring inflammatory exudate formation and mediator levels. vulcanchem.comnih.govresearchgate.netmed-life.cnresearchgate.net PF-4693627 was tested in this model and demonstrated significant anti-inflammatory activity. vulcanchem.comnih.govresearchgate.netmed-life.cnresearchgate.net

In this model, administration of PF-4693627 resulted in a substantial reduction in PGE2 production. nih.govresearchgate.netmed-life.cnresearchgate.net Specifically, it was reported to inhibit PGE2 production by approximately 60-63% relative to the vehicle control. vulcanchem.comnih.gov Importantly, the formation of 6-keto-PGF1α, a stable metabolite of prostacyclin (PGI2), was not restrained by PF-4693627 in this model. vulcanchem.com This finding supports the selective inhibition of mPGES-1 over other enzymes like prostacyclin synthase (PGIS), which is responsible for PGI2 production.

Reduction of PGE2 Levels in Inflammatory Exudates

A key outcome measured in the carrageenan-induced air pouch model is the level of inflammatory mediators present in the air pouch exudate. PF-4693627's efficacy in this model is directly linked to its ability to reduce PGE2 levels within this inflammatory exudate. vulcanchem.comnih.govresearchgate.netmed-life.cnresearchgate.net The observed reduction in PGE2 is consistent with its mechanism of action as an mPGES-1 inhibitor, thereby limiting the production of this pro-inflammatory prostaglandin at the site of inflammation.

Evaluation of Anti-inflammatory Activity Independent of COX-2 Inhibition

PF-4693627 functions as a potent and selective inhibitor of mPGES-1. nih.govresearchgate.net By inhibiting mPGES-1, PF-4693627 specifically targets the production of PGE2, which is primarily generated during inflammatory conditions. nih.govcore.ac.ukresearchgate.net This mechanism is distinct from that of COX inhibitors, such as celecoxib (B62257) or indomethacin, which reduce the production of prostaglandin H2 (PGH2), a precursor to various prostanoids including PGE2, prostacyclin, and thromboxane. core.ac.ukacs.org The selective inhibition of mPGES-1 by PF-4693627 is intended to minimize side effects associated with the broader inhibition of the COX pathway. nih.govacs.org

Studies have shown that PF-4693627 is selective against relevant human enzymes, including TXAS, PGDS, 5-LOX, 15-LOX, 12-LOX, and COX-2. researchgate.netnih.gov In a carrageenan-induced air pouch model of inflammation in guinea pigs, PF-4693627 demonstrated effectiveness in reducing PGE2 levels. researchgate.netresearchgate.net This suggests that PF-4693627 can exert anti-inflammatory effects by specifically inhibiting mPGES-1 activity in vivo.

Non-Human Pharmacokinetic (PK) and ADMET Properties

Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies in non-human species are crucial for understanding how a compound is handled by the body before potential human trials. nuvisan.com

Absorption Characteristics (e.g., Oral Bioavailability in rats)

PF-4693627 has been described as an orally bioavailable mPGES-1 inhibitor. nih.govresearchgate.net Oral bioavailability refers to the fraction of an orally administered dose that reaches the systemic circulation unchanged. Studies in rats have been conducted to assess the oral absorption of compounds, including mPGES-1 inhibitors. While specific numerical oral bioavailability data for PF-4693627 in rats were not consistently available across the search results, the compound is characterized as having favorable oral pharmacokinetic profiles in preclinical species. researchgate.net

Distribution Studies (e.g., Volume of Distribution, CNS B/P ratio in guinea pig/rat)

Distribution studies provide insight into how a compound disperses throughout the body. The volume of distribution (Vd) is a pharmacokinetic parameter that relates the total amount of drug in the body to the concentration of drug in the plasma. nih.gov A study on a related compound (compound 10, a brain-permeable mPGES-1 inhibitor) showed a volume of distribution of 1.2 L/kg in mice following intraperitoneal administration. nih.gov

The central nervous system (CNS) brain-to-plasma (B/P) ratio is an indicator of a compound's ability to cross the blood-brain barrier. A good CNS B/P ratio is important for compounds targeting neuroinflammation. PF-4693627 and related benzoxazole (B165842) piperidinecarboxamides have demonstrated good CNS B/P ratios in rats and guinea pigs. researchgate.netresearchgate.netdoi.org For compound 10, the brain half-life was similar to the plasma half-life, and the AUC in the brain was higher than in plasma, suggesting good brain penetration and exposure. nih.gov

Metabolism and Excretion (Non-human data, e.g., intrinsic clearance in liver microsomes)

Metabolism is the process by which the body breaks down compounds, primarily in the liver. Intrinsic clearance (CLint) in liver microsomes is an in vitro measure of a compound's susceptibility to metabolic breakdown by liver enzymes. evotec.comsrce.hrnih.gov This data can be used to predict in vivo hepatic clearance. srce.hrmmv.org

Studies have evaluated the metabolic stability of mPGES-1 inhibitors, including compounds related to PF-4693627, using liver microsomes from different species. nih.govevotec.com For compound 10, the intrinsic clearance in mouse liver microsomes was 16.8 ± 4.39 µL/min/mg, and in human liver microsomes, it was 11.8 ± 0.72 µL/min/mg. nih.gov This suggests a moderate rate of metabolism. Metabolic stability assays using liver microsomes are commonly used to rank-order drug candidates and assess species differences in metabolism. eurofinsdiscovery.com

Excretion is the process by which compounds and their metabolites are eliminated from the body, primarily through urine and feces. While specific excretion data for PF-4693627 was not detailed in the provided search results, mass balance studies using radiolabeled compounds are typically conducted in preclinical species and humans to understand excretion pathways. nih.govpharmaron.com

Half-life and Mean Residence Time (in preclinical species)

Half-life (t₁/₂) is the time it takes for the concentration of a compound in the plasma to reduce by half. Mean residence time (MRT) is the average time a drug molecule spends in the body. nih.govcertara.com These parameters are important indicators of how long a compound remains in the systemic circulation.

For compound 10, a related mPGES-1 inhibitor, the plasma half-life in mice was 2.85 hours following intraperitoneal administration. nih.gov The brain half-life was similar at 2.96 hours. nih.gov Half-life and MRT in preclinical species are often used to predict these parameters in humans, although interspecies scaling can be complex. nih.gov182.160.97

Cross-Species Activity and Translational Challenges

A significant challenge in the development of mPGES-1 inhibitors, including PF-4693627, is the observed difference in activity across species, particularly between human and rodent enzymes. nih.govacs.orgresearchgate.netresearchgate.net Structural differences in the active site of mPGES-1 between humans and mice, involving several amino acid residues, can impede the potency of inhibitors in murine models compared to the human enzyme. nih.gov This disparity makes it challenging to fully utilize standard rodent disease models for predicting the efficacy of mPGES-1 inhibitors in humans. nih.govacs.org

For instance, a related compound (compound 3) showed significantly different IC50 values against rat and human mPGES-1 enzymes (0.9 µM for rat and 0.09 µM for human). nih.govacs.org Another mPGES-1 inhibitor, compound 17d, showed potent inhibition against human and guinea pig mPGES-1 but no inhibition against the rat or mouse enzyme. nih.gov These species differences highlight the complexities in translating preclinical findings from rodent models to human clinical efficacy for mPGES-1 inhibitors. Despite these challenges, PF-4693627 was advanced to clinical studies based on its preclinical profile. nih.govresearchgate.net

Pharmacokinetic Parameters in Preclinical Species

| Parameter | Species (Administration Route) | Value | Unit | Reference |

| Volume of Distribution (Vd) | Mouse (i.p.) | 1.2 | L/kg | nih.gov |

| Plasma Half-life (t₁/₂) | Mouse (i.p.) | 2.85 | hours | nih.gov |

| Brain Half-life (t₁/₂) | Mouse (i.p.) | 2.96 | hours | nih.gov |

| Intrinsic Clearance (CLint) | Mouse Liver Microsomes | 16.8 ± 4.39 | µL/min/mg | nih.gov |

| Intrinsic Clearance (CLint) | Human Liver Microsomes | 11.8 ± 0.72 | µL/min/mg | nih.gov |

| CNS B/P ratio | Rat/Guinea Pig | Good | Ratio | researchgate.netresearchgate.netdoi.org |

| Oral Bioavailability | Rat | Favorable | Qualitative | researchgate.net |

Species-Specific Inhibition of mPGES-1 (e.g., human vs. rat/mouse vs. guinea pig enzyme)

Preclinical studies have characterized the inhibitory profile of PF-4693627 against mPGES-1 enzymes from different species. Research indicates that PF-4693627 is a potent inhibitor of recombinant human mPGES-1, demonstrating an IC50 value of 0.003 µM (3 nM) core.ac.ukresearchgate.net. Potent inhibition has also been observed against guinea pig mPGES-1. For a related or identical compound (referred to as 17d), an IC50 of 10.79 nM was reported for guinea pig mPGES-1 patsnap.com. PF-4693627 itself was reported to have an IC50 of 3 nM and showed effectiveness in guinea pig models researchgate.net.

However, a notable finding from preclinical evaluations is the lack of significant inhibitory activity of PF-4693627 against mPGES-1 enzymes from common laboratory rodents, specifically rats and mice researchgate.netpatsnap.come-century.us. This species selectivity is attributed to structural differences in the mPGES-1 enzyme across species. Studies suggest that variations in a few key amino acid residues located near the active site, which differ in size between human and murine enzymes, contribute to these interspecies differences in inhibitor sensitivity e-century.us.

The following table summarizes the reported inhibitory potency (IC50 values) of PF-4693627 or closely related compounds against mPGES-1 from different species:

| Species | mPGES-1 IC50 (nM) | Source Context |

| Human | 3 | Recombinant human mPGES-1 core.ac.ukresearchgate.net |

| Guinea Pig | 10.79 | Guinea pig mPGES-1 (Compound 17d) patsnap.com |

| Guinea Pig | 3 | PF-4693627 effective in guinea pig models researchgate.net |

| Rat | No inhibition | Rat enzyme researchgate.netpatsnap.come-century.us |

| Mouse | No inhibition | Mouse enzyme researchgate.netpatsnap.come-century.us |

Implications for Preclinical Model Selection and Interpretation

The observed species-specific inhibition profile of PF-4693627 has significant implications for the selection and interpretation of preclinical animal models used to study its efficacy and pharmacological properties. The lack of inhibitory activity against rat and mouse mPGES-1 enzymes means that these species are not suitable models for directly evaluating the mPGES-1 inhibitory effects of PF-4693627 in vivo core.ac.ukresearchgate.nete-century.us. Standard inflammatory models in rats and mice, commonly used in preclinical research, would not accurately reflect the compound's activity mediated through mPGES-1 inhibition.

Consequently, preclinical studies investigating the efficacy of PF-4693627 in vivo have relied on alternative animal models where the compound demonstrates activity. The guinea pig has been utilized as a relevant species for evaluating PF-4693627, consistent with the compound's inhibitory potency against guinea pig mPGES-1 core.ac.ukresearchgate.netjst.go.jpnih.gov. Studies in carrageenan-induced air pouch models in guinea pigs have shown that PF-4693627 is effective in reducing PGE2 production core.ac.ukresearchgate.netjst.go.jpnih.gov.

The necessity to use species other than rats and mice for efficacy testing complicates the translational aspect of preclinical findings. Researchers must carefully consider the pharmacological differences and similarities between the chosen animal model and humans when interpreting the results and predicting potential clinical outcomes. While models like the guinea pig provide valuable insights into the compound's mPGES-1 mediated effects, the absence of activity in widely used rodent models highlights a challenge in the preclinical development and characterization of mPGES-1 inhibitors like PF-4693627. The development of cross-species inhibitors or the use of specialized models, such as human mPGES-1 knock-in mice (as mentioned in the context of other inhibitors), can help bridge this gap, although the primary literature cited here for PF-4693627 focuses on the guinea pig model.

Conclusion: Potential Therapeutic Implications of Pf 4693627

Historical Context of mPGES-1 Inhibitor Discovery

The discovery of mPGES-1 in 1999 by Jakobsson and colleagues marked a significant step in understanding the prostanoid pathway and identifying a new therapeutic target. tandfonline.com Since the late 1990s, scientists have extensively studied the biochemistry and pathophysiology of mPGES-1, recognizing its potential as a target for treating conditions associated with PGE2 metabolic abnormalities. researchgate.net The concept of selectively inhibiting mPGES-1 as an alternative to COX inhibition for anti-inflammatory therapy gained traction as the limitations and side effects of traditional NSAIDs and COXIBs became more apparent. researchgate.netrsc.orgresearchgate.net

Intensive research efforts have since been directed towards identifying clinically useful inhibitors of mPGES-1. researchgate.net The first reports on selective mPGES-1 inhibitors emerged around 2005. dovepress.com The discovery and development of mPGES-1 inhibitors have involved various approaches, including the identification of compounds from natural sources and the synthesis of novel chemical entities. researchgate.net Despite the long history of research and the discovery of numerous mPGES-1 inhibitors with different chemical structures, there were no commercially available mPGES-1 inhibitors as of 2023. nih.govmdpi.com However, several candidates have advanced to clinical trials, including PF-4693627. tandfonline.com

PF-4693627 is a chemical compound that has been identified and studied as a potent and selective inhibitor of mPGES-1. glpbio.comnih.govbiocompare.com Its discovery arose from structure-activity relationship (SAR) studies focused on identifying orally active and selective benzoxazole (B165842) piperidinecarboxamides as mPGES-1 inhibitors. nih.govresearchgate.net PF-4693627 was selected for further evaluation based on its promising in vitro and in vivo pharmacological profile. nih.gov

Research findings have detailed the inhibitory activity of PF-4693627 against mPGES-1. In vitro studies have shown PF-4693627 to be a potent inhibitor of mPGES-1 with an IC50 value of 3 nM. glpbio.combiocompare.com It has also demonstrated selectivity over other enzymes in the prostanoid pathway, including prostaglandin (B15479496) D synthase (PGDS), thromboxane (B8750289) A synthase (TXAS), 5-lipoxygenase (5-LO), and COX-2. glpbio.com

Data from research studies can be summarized in tables to highlight the activity and selectivity of PF-4693627.

Table 1: In vitro Enzyme Inhibition Profile of PF-4693627

| Enzyme Target | IC50 (nM) |

| mPGES-1 | 3 |

| PGDS | >50000 |

| TXAS | >50000 |

| 5-LO | >50000 |

| COX-2 (fetal fibroblasts) | >10000 |

This table presents representative data on the inhibitory potency and selectivity of PF-4693627 against mPGES-1 and other related enzymes, based on reported research findings. glpbio.com

Further research has investigated the effects of PF-4693627 in cell-based assays and in vivo models. In lipopolysaccharide (LPS)-stimulated human whole blood, PF-4693627 inhibited PGE2 synthesis with an IC50 of 109 nM. glpbio.combiocompare.com In vivo studies, such as in a guinea pig model of carrageenan-induced air pouch inflammation, have shown that PF-4693627 can effectively inhibit PGE2 production. glpbio.combiocompare.comjst.go.jpresearchgate.net For example, oral administration of PF-4693627 at 10 mg/kg resulted in a significant inhibition of PGE2 production. glpbio.combiocompare.com

Table 2: Inhibition of PGE2 Production by PF-4693627 in Experimental Models

| Model | Condition/Stimulus | PF-4693627 Dose (Administration Route) | Observed Effect (PGE2 Inhibition) |

| Human Whole Blood (cell-based) | LPS-stimulated | IC50 | 109 nM |

| Guinea pig carrageenan-induced air pouch model | Carrageenan-induced inflammation | 10 mg/kg (oral) | 63% inhibition relative to vehicle control |

This table summarizes data on the effectiveness of PF-4693627 in inhibiting PGE2 production in a cell-based assay and an in vivo model. glpbio.combiocompare.com

The discovery and characterization of PF-4693627 exemplify the ongoing efforts to develop selective mPGES-1 inhibitors as a potentially improved therapeutic strategy for inflammatory conditions, aiming to provide the benefits of reduced inflammatory PGE2 while minimizing the broader impacts on the prostanoid pathway associated with less selective inhibitors.

Potential Therapeutic Applications and Research Avenues

Inflammatory Diseases

Inflammatory diseases are characterized by an excessive or prolonged inflammatory response, in which PGE2 often plays a significant pro-inflammatory role. Inhibition of mPGES-1 by compounds like PF 4693627 is being investigated as a means to mitigate this inflammation.

Rheumatoid Arthritis is a chronic autoimmune disorder characterized by inflammation of the joints, leading to pain, swelling, and potential joint damage. PGE2 is a key mediator in the inflammatory processes involved in RA pathogenesis. This compound has been identified as a potential candidate for the treatment of rheumatoid arthritis. nih.govresearchgate.netchemsrc.comhoelzel-biotech.combiocat.com Its potent and selective inhibition of mPGES-1 is expected to reduce the elevated levels of PGE2 found in the inflamed joints of RA patients. researchgate.netchemsrc.commusechem.combiocompare.com

Osteoarthritis is a degenerative joint disease characterized by the breakdown of joint cartilage and underlying bone. Inflammation, mediated in part by PGE2, contributes to the pain and progression of OA. This compound is also being investigated for its potential therapeutic application in osteoarthritis. nih.govresearchgate.netchemsrc.comhoelzel-biotech.combiocat.com Similar to RA, the rationale for using this compound in OA is based on its ability to inhibit mPGES-1 and consequently reduce PGE2 levels in affected joints. researchgate.netchemsrc.commusechem.combiocompare.com

Beyond RA and OA, the role of PGE2 in other inflammatory conditions suggests potential broader applications for mPGES-1 inhibitors.

Pain: PGE2 is a well-established mediator of pain, particularly inflammatory pain. nih.govijbcp.compnas.org Studies on mPGES-1 inhibitors, including this compound or similar compounds, have shown efficacy in reducing pain in preclinical models. nih.govpatsnap.com For instance, a related mPGES-1 inhibitor, compound 17d, demonstrated marked attenuation of hyperalgesia in an LPS-induced thermal hyperalgesia pain model in guinea pigs. nih.govpatsnap.com PF-4693627 itself has been described as a potential therapeutic target for the treatment of inflammation and pain. patsnap.com

Hepatic Ischemia/Reperfusion: Hepatic ischemia/reperfusion injury is a significant issue in liver surgery and transplantation, involving complex inflammatory responses. nih.govfrontiersin.orgarchivesofmedicalscience.commdpi.com While inflammation and mediators like PGE2 are involved in this process, specific detailed research findings on this compound or mPGES-1 inhibition in the context of hepatic ischemia/reperfusion were not prominently featured in the available information. Research in this area is ongoing for various protective strategies. nih.govfrontiersin.orgmdpi.comturkjsurg.com

Preclinical studies have demonstrated the in vivo efficacy of this compound in reducing PGE2 production in an inflammatory setting. In a guinea pig carrageenan-induced air pouch model of inflammation, oral administration of this compound at 10 mg/kg inhibited PGE2 production by 63% relative to the vehicle control. chemsrc.commusechem.combiocompare.comglpbio.com This suggests that this compound can effectively reduce PGE2 levels in inflamed tissues in vivo.

Table 1: In Vitro Potency and Cellular Activity of this compound

| Assay | IC₅₀ (nM) |

| Recombinant Human mPGES-1 | 3 |

| LPS-stimulated Human Whole Blood (HWB) | 109 |

| HWB-1483 cells | 180 |

| Human Fetal Fibroblast | 6 |

Data Source: chemsrc.commusechem.combiocompare.comglpbio.com

Table 2: In Vivo Efficacy of this compound in Guinea Pig Model

| Animal Model | Dose (mg/kg) | Administration Route | Result |

| Guinea pig carrageenan-induced air pouch model | 10 | Oral | 63% PGE2 inhibition |

Data Source: chemsrc.commusechem.combiocompare.comglpbio.com

Osteoarthritis (OA)

Oncology Research

Elevated levels of PGE2 and overexpression of mPGES-1 have been observed in various types of cancer, suggesting a role for the mPGES-1/PGE2 pathway in carcinogenesis and tumor progression. nih.govnih.govacs.orgpnas.orgwaocp.orgresearchgate.netnih.govjst.go.jpresearchgate.net

mPGES-1 is frequently overexpressed in numerous human cancers, including colorectal, lung, breast, prostate, stomach, pancreas, and cervix cancer. acs.orgpnas.orgwaocp.orgresearchgate.net This overexpression is often associated with tumor development and progression. acs.orgpnas.orgwaocp.org PGE2, produced by mPGES-1, can promote cancer cell proliferation, survival, migration, invasion, angiogenesis, and immune evasion. nih.govresearchgate.netresearchgate.net The functional coupling of mPGES-1 with COX-2, another enzyme often upregulated in cancer, highlights the importance of this pathway in driving PGE2 production in neoplastic tissues. pnas.orgwaocp.org Studies have indicated that decreasing the expression or inhibiting the activity of mPGES-1 could be a potential therapeutic strategy for cancer. nih.govpnas.orgwaocp.org

Preclinical research using mPGES-1 inhibitors, including studies in xenograft models, has provided evidence for their anti-tumor potential. Inhibition of mPGES-1 has been shown to reduce tumor growth and angiogenesis. nih.govjst.go.jpresearchgate.netcore.ac.ukmedchemexpress.com

Studies using cancer cell lines with mPGES-1 knockdown or overexpression have demonstrated the enzyme's involvement in cell proliferation and invasion. nih.gov Furthermore, xenograft models, where human cancer cells are implanted into immunocompromised mice, have been used to evaluate the effects of mPGES-1 inhibition on tumor growth in a living system. pnas.orgnih.govjst.go.jpresearchgate.netcore.ac.ukmedchemexpress.com For instance, studies with mPGES-1 knockdown in prostate and lung cancer cell lines (DU145 and A549) resulted in decreased clonogenic capacity and slower growth of xenograft tumors in nude mice. pnas.org Another mPGES-1 inhibitor, AF3485, was reported to reduce tumor-associated angiogenesis and tumor growth in squamous carcinoma xenografts in nude mice. jst.go.jpmedchemexpress.com Inhibition of mPGES-1 has also been linked to decreased angiogenesis, reduced infiltration of cancer-associated fibroblasts, and a shift towards an anti-cancer macrophage polarization in neuroblastoma tumor models. core.ac.uk These findings suggest that targeting mPGES-1 can impact multiple aspects of tumor biology, including the tumor microenvironment and angiogenesis, ultimately leading to suppressed tumor growth. nih.govresearchgate.netcore.ac.ukamegroups.orgnih.govnih.gov

Interaction with Chemotherapy Agents (e.g., potentiation of cytostatic drugs in vitro)

Research suggests that inhibiting mPGES-1 may have implications in cancer treatment, including the potential to potentiate the cytotoxicity of cytostatic drugs in vitro core.ac.uk. PGE2, the product of mPGES-1, is considered an oncogenic lipid mediator core.ac.uk. Studies have indicated that inhibition of mPGES-1 can potentiate the cytotoxicity of cytostatic drugs in cancer cells in vitro core.ac.uk. This potentiation effect was observed in studies analyzing cellular protein and lipid profiles upon pharmacological inhibition of mPGES-1 or COX-2 in cancer cells core.ac.uk. The mechanism behind this potentiation is thought to involve the role of PGE2 in promoting tumor-favoring processes, such as decreased cancer cell proliferation and decreased tumor angiogenesis core.ac.uk. Therefore, inhibiting mPGES-1 could enhance the effectiveness of conventional chemotherapy core.ac.uk. Further investigation into the synergistic or additive effects of mPGES-1 inhibition with cytostatic drugs in vitro and in vivo is considered a necessary next step in research core.ac.uk.

Neuroinflammation Research

PF-4693627 and related mPGES-1 inhibitors have been explored in the context of neuroinflammation. Neuroinflammation is a key component in various neurological disorders. mPGES-1 is an inducible enzyme that generates PGE2 during inflammatory conditions, and PGE2 is a potent immune signaling molecule that mediates both peripheral and central inflammation nih.gov. Inhibiting mPGES-1 offers a more specific strategy to target inflammation compared to inhibiting cyclooxygenases (COX), which are upstream enzymes in the prostaglandin (B15479496) synthesis pathway and are associated with cardiovascular side effects nih.gov.

Inhibition of mPGES-1 in Models of Neuroinflammation

PF-4693627 is an inhibitor of mPGES-1, an enzyme implicated in neuroinflammatory processes biocompare.comcaymanchem.comglpbio.comnih.gov. Studies using models of inflammation, such as the lipopolysaccharide (LPS)-induced inflammation model, have shown that inhibiting mPGES-1 can suppress proinflammatory cytokines and chemokines in the hippocampus nih.gov. While PF-4693627 itself was not explicitly tested in the provided search results for neuroinflammation models, a close analog with a similar piperidine-4-carboxamide scaffold was used in studies investigating mPGES-1 inhibition in LPS-induced inflammation models nih.gov. These studies demonstrated that inhibiting mPGES-1 plays a critical role in regulating neuroinflammation nih.gov.

Advanced Methodologies in Pf 4693627 Research

Biochemical Assays for mPGES-1 Activity and Selectivity

Biochemical assays are crucial for evaluating the potency and selectivity of PF-4693627 against mPGES-1 and other related enzymes in the prostaglandin (B15479496) synthesis pathway.

Enzymatic Assays (Cell-free systems)

Cell-free enzymatic assays are employed to measure the direct inhibitory effect of PF-4693627 on the catalytic activity of isolated mPGES-1 enzyme. These assays typically involve incubating the enzyme with its substrate (PGH2) and the inhibitor (PF-4693627) in a controlled buffer system, often in the presence of a necessary cofactor like glutathione (B108866) (GSH). researchgate.netnih.gov The reduction in the production of the product, PGE2, is then quantified to determine the half-maximal inhibitory concentration (IC50) of the compound. osti.gov

Studies have reported that PF-4693627 shows potent inhibition of human mPGES-1 in enzymatic assays with an IC50 value of 3 nM. glpbio.comaxonmedchem.com This indicates a high affinity and potent inhibitory effect of PF-4693627 on the isolated enzyme.

Cell-Based Assays (e.g., human whole blood, fibroblast assays)

Cell-based assays provide a more physiologically relevant context to assess the activity and selectivity of PF-4693627. These assays utilize intact cells that express mPGES-1 and other enzymes involved in prostaglandin synthesis.

Human whole blood (HWB) assays are particularly valuable as they reflect the complexity of the cellular environment and the presence of various enzymes and proteins that could interact with the compound. In HWB assays, inflammation is often stimulated (e.g., with lipopolysaccharide (LPS)) to induce mPGES-1 expression and subsequent PGE2 production. glpbio.comosti.gov The ability of PF-4693627 to inhibit this induced PGE2 production is then measured. PF-4693627 has demonstrated activity in LPS-stimulated human whole blood assays with an IC50 of 109 nM. glpbio.comaxonmedchem.combiocompare.com

Fibroblast assays, often using human fetal fibroblasts stimulated with pro-inflammatory cytokines like IL-1β, are also used to evaluate mPGES-1 inhibition and assess selectivity against other enzymes like COX-2. researchgate.netnih.govuthsc.edu PF-4693627 has been shown to be selective against relevant human enzymes, including COX-2, TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX, in human fetal fibroblast and HWB/1483 cell assays, with IC50 values generally greater than 10 µM or 50 µM for these off-targets. glpbio.comresearchgate.netnih.gov

Here is a summary of IC50 values from biochemical assays:

| Assay Type | System | Target | IC50 (nM) | Citation |

| Enzymatic Assay | Cell-free (human mPGES-1) | mPGES-1 | 3 | glpbio.comaxonmedchem.com |

| Cell-Based Assay | Human Whole Blood (LPS-stimulated) | mPGES-1 | 109 | glpbio.comaxonmedchem.combiocompare.com |

| Cell-Based Assay | Human Fetal Fibroblast | mPGES-1 | 6 | biocompare.com |

| Selectivity Assay | HWB-1483 cells | PGDS | > 50,000 | glpbio.com |

| Selectivity Assay | HWB-1483 cells | TXAS | > 50,000 | glpbio.com |

| Selectivity Assay | HWB-1483 cells | 5-LO | > 50,000 | glpbio.com |

| Selectivity Assay | Human Fetal Fibroblast | COX-2 | > 10,000 | glpbio.com |

Note: IC50 values for selectivity targets are approximate based on reported findings of inhibition being greater than a certain concentration.

Analytical Techniques for Compound Quantification and Metabolite Profiling (Preclinical)

Quantification of PF-4693627 in biological matrices and profiling of its metabolites are essential aspects of preclinical research to understand its pharmacokinetics and metabolism.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and powerful analytical technique for the quantification of small molecule drugs and their metabolites in complex biological samples such as plasma, serum, whole blood, urine, and tissues. pharmaron.combioxpedia.commdpi.comcapitainer.com This technique combines the separation capabilities of liquid chromatography (LC) to resolve the compound of interest from the sample matrix and potential interfering substances, with the sensitive and selective detection of tandem mass spectrometry (MS/MS). bioxpedia.comnih.gov

In preclinical studies of PF-4693627, LC-MS/MS would be employed to determine the concentration of the parent compound over time in various biological fluids and tissues following administration to animal models. This data is crucial for determining pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion. pharmaron.commdpi.com

Furthermore, LC-MS/MS is instrumental in metabolite profiling and identification. By analyzing samples using high-resolution mass spectrometry (HRMS), researchers can detect and characterize metabolites formed through the body's metabolic processes. pharmaron.comarome-science.comwuxiapptec.com This involves identifying the mass-to-charge ratio of potential metabolites and using fragmentation patterns in MS/MS to elucidate their structures. pharmaron.comwuxiapptec.com Metabolite profiling helps to understand how the compound is transformed in the body, identify potential active or toxic metabolites, and assess potential drug-drug interactions. While specific detailed LC-MS/MS methods or preclinical metabolite profiles for PF-4693627 were not extensively detailed in the search results, the technique's general application in preclinical drug development, including for mPGES-1 inhibitors, is well-established. pharmaron.combioxpedia.commdpi.com

Molecular Modeling and Structural Biology

Computational approaches, such as molecular modeling and simulations, play a significant role in understanding the interaction of PF-4693627 with its target enzyme at the molecular level.

Ligand-Protein Interaction Studies (e.g., Molecular Docking, Molecular Dynamics Simulations)

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand (such as PF-4693627) to a protein target (mPGES-1). nih.govresearchgate.net This method explores different possible binding poses of the ligand within the enzyme's active site and scores them based on various algorithms that estimate the binding energy. nih.govresearchgate.net Molecular docking studies can provide insights into the key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. frontiersin.org

Molecular dynamics (MD) simulations are complementary to docking studies and provide a dynamic view of the ligand-protein interaction over time. researchgate.netnih.govijbiotech.comcnrs.fr MD simulations simulate the movement of atoms and molecules in the system, allowing researchers to observe the stability of the binding pose, conformational changes in the protein and ligand, and the fluctuations of interactions. nih.govijbiotech.comcnrs.fr Techniques like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) analysis of MD trajectories can assess the stability and flexibility of the protein-ligand complex. nih.gov MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations can be performed on MD trajectories to estimate the binding free energy, providing a more refined assessment of binding affinity compared to docking scores. researchgate.netnih.gov

Molecular modeling and simulation studies, including docking and MD simulations, have been applied in the discovery and study of mPGES-1 inhibitors, including compounds structurally related to PF-4693627. researchgate.netnih.govresearchgate.net These computational methods help to rationalize experimental findings, guide the design of new inhibitors with improved potency and selectivity, and understand the structural basis of mPGES-1 inhibition. researchgate.netnih.govresearchgate.net For instance, molecular dynamics simulations and related analyses have been used to gain insights into the structural details that contribute to the binding of ligands to mPGES-1 and to highlight the importance of specific energy terms in binding. researchgate.net

Crystallography of mPGES-1 Inhibitor Complexes (General relevance for rational design)

Crystallography plays a crucial role in the rational design of mPGES-1 inhibitors by providing high-resolution three-dimensional structures of the enzyme, often in complex with bound ligands. This structural information is vital for understanding the enzyme's active site architecture, the binding modes of inhibitors, and the specific interactions that contribute to potency and selectivity. By visualizing how inhibitors interact at the molecular level, researchers can gain insights into key binding determinants and use this knowledge to guide the synthesis of novel compounds with improved properties.

Pharmacophore Modeling

Pharmacophore modeling is a computational technique widely applied in drug discovery, including the search for mPGES-1 inhibitors. A pharmacophore model represents the essential steric and electronic features that a molecule must possess to interact effectively with a specific biological target, such as the active site of mPGES-1. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, along with their spatial arrangement.

Pharmacophore models can be developed using either ligand-based or structure-based approaches. Ligand-based models are derived from a set of known active compounds, identifying common features that are presumed to be important for binding. Structure-based models, on the other hand, are generated using the three-dimensional structure of the target protein, identifying potential interaction sites within the binding pocket.

In the context of mPGES-1 inhibitor research, pharmacophore modeling has been employed as a tool for virtual screening of large chemical databases to identify potential lead compounds with the desired interaction features. By using a pharmacophore model as a 3D query, researchers can filter out compounds that are unlikely to bind to mPGES-1, thereby prioritizing molecules for experimental testing. This approach accelerates the discovery process by focusing efforts on compounds with a higher probability of activity. Studies have utilized pharmacophore models incorporating features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and negatively charged centers to screen for novel mPGES-1 inhibitors. While specific details of a pharmacophore model directly derived from or leading to PF-4693627 are not explicitly detailed in the provided information, the compound's discovery through SAR and lead optimization studies aligns with a research environment where pharmacophore modeling is a standard tool for understanding the structural requirements for potent mPGES-1 inhibition and guiding chemical synthesis.

Key Research Findings Related to PF-4693627

PF-4693627 has demonstrated potent inhibitory activity against human mPGES-1.

| Compound | Target | IC₅₀ (nM) |

| PF-4693627 | mPGES-1 | 3 |

IC₅₀ values represent the half-maximal inhibitory concentration.

Furthermore, PF-4693627 has shown selectivity against other enzymes in the prostaglandin pathway and related inflammatory mediators, including COX-2, TXAS, PGDS, 5-LOX, 15-LOX, and 12-LOX. This selectivity is a crucial characteristic for a therapeutic candidate, as it suggests a reduced potential for off-target effects compared to less selective inhibitors.

Future Directions and Unexplored Research Hypotheses for Pf 4693627

Exploration of Novel Analogues with Improved Preclinical Profiles

While PF-4693627 has shown favorable preclinical properties, including in vitro potency and selectivity against mPGES-1 and effectiveness in reducing PGE2 levels in inflammatory models, the exploration of novel analogues continues. researchgate.net The goal is to identify compounds with potentially improved characteristics, such as enhanced aqueous solubility or optimized pharmacokinetic profiles. researchgate.net For instance, Pfizer has examined substituted benzoxazoles, and a sulfone-containing analog demonstrated promising in vitro potency and an adequate pharmacokinetic profile. researchgate.net The structural differences between human and rodent mPGES-1 have historically complicated preclinical testing, driving the need for inhibitors with cross-species activity or the use of specific animal models like human mPGES-1 knock-in mice or guinea pigs. jst.go.jpfrontiersin.orgresearchgate.net The ongoing structure-activity relationship (SAR) studies aim to identify highly potent compounds with improved profiles. researchgate.netnih.gov

Investigation of Combination Therapies with PF-4693627 in Preclinical Models

The investigation of combination therapies involving mPGES-1 inhibitors like PF-4693627 is a critical area for future research, particularly in complex diseases such as chronic inflammatory conditions and cancer. Combination therapies can potentially allow for lower drug doses, potentially mitigating side effects, and target multiple pathways involved in disease pathogenesis. researchgate.net Preclinical studies are increasingly focusing on evaluating the synergistic effects of drug combinations. childrensoncologygroup.orgnih.govijbs.com For example, research in oncology has shown that inhibiting mPGES-1 can potentiate the cytotoxicity of cytostatic drugs in vitro and suppress tumor growth in vivo by affecting angiogenesis and the tumor microenvironment. ki.se While specific preclinical combination studies with PF-4693627 were not extensively detailed in the search results, the broader interest in combining mPGES-1 inhibitors with other therapeutic agents in preclinical models of inflammation and cancer is evident. ki.sebiospace.complos.org

Comparative Studies with Other mPGES-1 Inhibitors (e.g., MF63, LY3023703, GRC27864)

Comparative studies evaluating PF-4693627 against other mPGES-1 inhibitors, such as MF63, LY3023703, and GRC27864, are important for benchmarking the efficacy and preclinical profiles of these compounds. PF-4693627 is a benzoxazole (B165842) piperidinecarboxamide, while MF63 is a phenanthrene (B1679779) imidazole (B134444) derivative, LY3023703 is an imidazole derivative, and GRC27864 is a substituted pyrimidine. nih.govfrontiersin.org These inhibitors have different chemical structures and have shown varying potencies and profiles in preclinical and clinical studies. nih.govfrontiersin.org For example, LY3023703 demonstrated potent inhibition of PGE2 synthesis comparable to celecoxib (B62257) in a clinical study and showed selectivity against COX enzymes. researchgate.net GRC27864 has also completed Phase I clinical trials. nih.gov Comparative studies in relevant preclinical models are needed to highlight the potential advantages or disadvantages of PF-4693627 compared to these other compounds in specific disease contexts. frontiersin.org

Here is a table summarizing some of the mPGES-1 inhibitors mentioned:

| Compound Name | Chemical Class | Preclinical/Clinical Status (as mentioned in results) |

| PF-4693627 | Benzoxazole piperidinecarboxamide | Advanced to clinical studies researchgate.netnih.gov |

| MF63 | Phenanthrene imidazole | Shown satisfactory inhibitory activity nih.gov |

| LY3023703 | Imidazole derivative | Reached Phase 1, advanced in clinical trials frontiersin.orgresearchgate.net |

| GRC27864 | Substituted pyrimidine | Reached Phase 1, completed Phase I clinical trials nih.govfrontiersin.org |

Advanced Preclinical Models for Chronic Inflammatory and Oncological Conditions

The development and utilization of more advanced preclinical models are essential for accurately predicting the efficacy of mPGES-1 inhibitors like PF-4693627 in complex human diseases. Traditional rodent models have limitations due to interspecies differences in mPGES-1. nih.govfrontiersin.orgresearchgate.net Advanced models, such as human mPGES-1 knock-in mice or patient-derived xenografts (PDX) and cell-line-derived xenograft (CDX) models, offer more translational relevance for studying chronic inflammatory and oncological conditions. jst.go.jpfrontiersin.orgchildrensoncologygroup.org These models can help to better understand the effects of mPGES-1 inhibition on the tumor microenvironment, immune cell infiltration, and angiogenesis, as well as evaluate the efficacy of combination therapies in a more physiologically relevant setting. ki.sebiospace.complos.org Research is ongoing to refine and utilize these models to gain deeper insights into the therapeutic potential of mPGES-1 inhibitors. childrensoncologygroup.orgnih.govbiospace.comrecludixpharma.com

Q & A

(Basic) What in vitro assays are recommended to validate PF 4693627's selectivity for mPGES-1 over related enzymes like COX-2?

Researchers should employ comparative enzyme activity assays using purified mPGES-1 and COX isoforms (COX-1, COX-2) under standardized conditions (pH 7.4, 37°C). Measure IC50 values through dose-response curves with PGE2 production as the primary endpoint for mPGES-1, while monitoring thromboxane B2 (TXB2) and 6-keto-PGF1α for COX-1/COX-2 activity, respectively. Include reference inhibitors (e.g., NS-398 for COX-2) as controls. Perform three independent replicates using freshly prepared enzyme solutions to account for batch variability .

(Advanced) How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Implement a tiered pharmacokinetic-pharmacodynamic (PK-PD) approach:

Quantify plasma and tissue drug levels via LC-MS/MS to confirm target exposure.

Use ex vivo mPGES-1 inhibition assays in collected tissues (e.g., liver, inflamed joints).

Conduct time-course studies of inflammatory mediators (PGE2, IL-6) in systemic circulation and local microenvironments.

Address potential off-target effects through transcriptomic profiling of treated versus control tissues. Compare results across multiple animal models (e.g., zymosan-induced peritonitis vs. collagen-induced arthritis) to identify model-specific confounding factors .

(Basic) What experimental models are appropriate for evaluating the anti-inflammatory effects of this compound?

- In vitro : Use LPS-stimulated macrophages or human synovial fibroblasts to measure PGE2 suppression via ELISA.

- In vivo : Employ acute (carrageenan-induced paw edema) and chronic (collagen-induced arthritis) rodent models. Monitor inflammation biomarkers (serum PGE2, TNF-α) and histopathological changes in target tissues. Ensure proper blinding and randomization to reduce bias .

(Advanced) What statistical approaches are recommended for analyzing dose-response relationships of this compound in preclinical studies?

Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50 values. For longitudinal data, apply mixed-effects models to account for inter-subject variability. Validate assumptions with residual plots and goodness-of-fit tests (e.g., Akaike Information Criterion). For multi-group comparisons, use ANOVA with post-hoc corrections (Tukey’s HSD). Report effect sizes and 95% confidence intervals to enhance reproducibility .

(Basic) How should researchers validate target engagement of this compound in cellular systems?

Combine Western blotting (to confirm mPGES-1 protein levels) with functional assays measuring PGE2 suppression. Include siRNA-mediated mPGES-1 knockdown as a positive control. Use selective COX-2 inhibitors to isolate mPGES-1-specific effects. Validate assay sensitivity via spike-recovery experiments with recombinant PGE2 .

(Advanced) What strategies optimize this compound's bioavailability in chronic inflammation models while minimizing toxicity?

Conduct pharmacokinetic studies to assess absorption/distribution (e.g., aqueous solubility, plasma protein binding).

Test prodrug formulations (e.g., ester derivatives) to enhance oral bioavailability.

Monitor organ toxicity via serum ALT/AST levels and renal function markers (creatinine, BUN).

Use microdosing approaches with radiolabeled this compound to track tissue accumulation .

(Basic) What controls are essential when testing this compound in enzyme inhibition assays?

- Negative controls : Vehicle-only (DMSO) treatments.

- Positive controls : Known mPGES-1 inhibitors (e.g., MK-886).

- Specificity controls : COX-1/COX-2 activity assays with parallel inhibitor sets.

- Interference controls : Heat-inactivated enzymes to confirm assay specificity .

(Advanced) How to design experiments investigating this compound's cross-talk with 5-LOX pathways in eicosanoid biosynthesis?

Co-incubate this compound with 5-LOX substrates (arachidonic acid) in leukocytes or transfected cell lines.

Quantify leukotriene B4 (LTB4) and PGE2 levels via LC-MS/MS.

Use pathway-specific inhibitors (e.g., zileuton for 5-LOX) to decouple signaling crosstalk.

Perform lipidomic profiling to identify compensatory metabolic shifts .

(Basic) What parameters should be monitored during long-term toxicity studies of this compound in animal models?

- Clinical : Body weight, food/water intake.

- Hematological : Complete blood count (CBC).

- Biochemical : Liver/kidney function markers (ALT, AST, creatinine).

- Histopathological : Tissue sections from liver, kidneys, and spleen.

- Behavioral : Open-field tests for neurological effects .

(Advanced) What computational methods predict off-target interactions of this compound's dichlorophenyl moiety?

Perform molecular docking against structural databases (PDB, ChEMBL) using Schrödinger Suite or AutoDock.

Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability.

Screen against panels of GPCRs, kinases, and ion channels via in silico target profiling.

Confirm experimentally using radioligand displacement assays for high-probability off-targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.